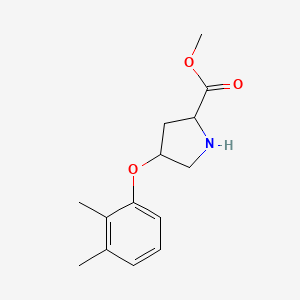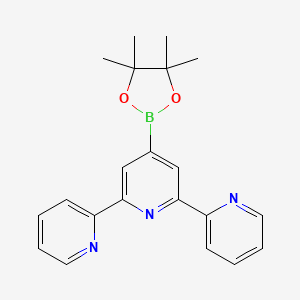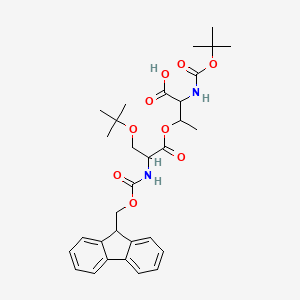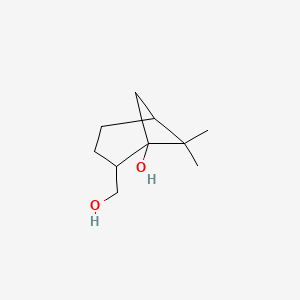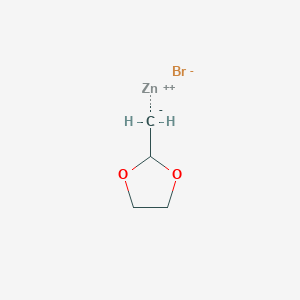
zinc;2-methanidyl-1,3-dioxolane;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2-methanidyl-1,3-dioxolane;bromide: is an organozinc compound with the molecular formula C4H7BrO2Zn. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its role in the Negishi cross-coupling reaction, which is a powerful method for creating aryl or heteroaryl scaffolds via C-C bond formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of zinc;2-methanidyl-1,3-dioxolane;bromide typically involves the reaction of 2-bromomethyl-1,3-dioxolane with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: In an industrial setting, the compound is often produced in bulk using similar methods but with enhanced safety and efficiency measures. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Negishi Cross-Coupling Reaction: This is the primary reaction where zinc;2-methanidyl-1,3-dioxolane;bromide is used.
Allylic Alkylation: The compound can also be used in allylic alkylation reactions in the presence of an iridium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts, iridium catalysts, organic halides.
Conditions: Inert atmosphere, typically in THF as a solvent, and controlled temperature.
Major Products: The major products formed from these reactions are aryl or heteroaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: Zinc;2-methanidyl-1,3-dioxolane;bromide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of natural products and pharmaceuticals due to its ability to form C-C bonds efficiently .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent often have significant biological activity. For example, many pharmaceuticals are synthesized using intermediates formed through Negishi cross-coupling reactions .
Industry: In the industrial sector, this compound is used in the large-scale synthesis of organic materials, including polymers and advanced materials. Its role in forming complex molecular structures makes it indispensable in material science .
Mécanisme D'action
The mechanism by which zinc;2-methanidyl-1,3-dioxolane;bromide exerts its effects is primarily through its role as a nucleophile in the Negishi cross-coupling reaction. The zinc atom coordinates with the organic halide, facilitating the transfer of the organic group to the palladium catalyst. This results in the formation of a new C-C bond, with the zinc bromide acting as a leaving group .
Comparaison Avec Des Composés Similaires
- (1,3-Dioxolan-2-ylmethyl)magnesium bromide
- 2-(1,3-Dioxolan-2-yl)ethylzinc bromide
- 4-Ethoxy-4-oxobutylzinc bromide
Comparison: While all these compounds are used in similar types of reactions, zinc;2-methanidyl-1,3-dioxolane;bromide is unique due to its specific structure, which provides distinct reactivity and selectivity in the formation of C-C bonds. Its use in the Negishi cross-coupling reaction is particularly noteworthy, as it allows for the efficient synthesis of complex aryl and heteroaryl compounds .
Propriétés
Formule moléculaire |
C4H7BrO2Zn |
|---|---|
Poids moléculaire |
232.4 g/mol |
Nom IUPAC |
zinc;2-methanidyl-1,3-dioxolane;bromide |
InChI |
InChI=1S/C4H7O2.BrH.Zn/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1 |
Clé InChI |
ZEBRGOCCZOTNDU-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1OCCO1.[Zn+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B12104517.png)



